molecular formula C9H5N3O B14869100 6-(Furan-3-yl)pyrimidine-4-carbonitrile

6-(Furan-3-yl)pyrimidine-4-carbonitrile

Cat. No.: B14869100
M. Wt: 171.16 g/mol
InChI Key: OZRSINXANAKTOG-UHFFFAOYSA-N
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Description

6-(Furan-3-yl)pyrimidine-4-carbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a furan ring at the 6-position and a nitrile group at the 4-position. Pyrimidines are aromatic six-membered rings containing two nitrogen atoms, which confer unique electronic properties and reactivity. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

6-(furan-3-yl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C9H5N3O/c10-4-8-3-9(12-6-11-8)7-1-2-13-5-7/h1-3,5-6H

InChI Key

OZRSINXANAKTOG-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=NC=NC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-3-yl)pyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile under basic conditions to form the desired pyrimidine ring . The reaction is usually carried out in a solvent such as ethanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-3-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyrimidine ring.

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The biological activity of 6-(Furan-3-yl)pyrimidine-4-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer activity is linked to the inhibition of protein kinases, which are enzymes that play a crucial role in cell growth and proliferation . By inhibiting these enzymes, the compound can effectively halt the growth of cancer cells.

Comparison with Similar Compounds

Substituent Variations on Pyrimidine/Related Cores

Substituent Position and Electronic Effects

6-(2-Amino-5-chlorophenyl)pyrimidine-4-carbonitrile (): Structural Difference: Replaces the furan-3-yl group with a 2-amino-5-chlorophenyl substituent. Impact: The chloro group is electron-withdrawing, reducing electron density on the pyrimidine ring compared to the electron-donating furan.

4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (): Structural Difference: Features a 4-chlorophenyl group at the 6-position and an additional phenyl group at the 2-position. The nitrile at the 5-position (vs. 4-position in the target compound) may alter dipole interactions .

6-(Furan-3-yl)pyridine-3-carbonitrile ():

  • Core Difference : Pyridine (one nitrogen) replaces pyrimidine (two nitrogens).
  • Impact : Reduced hydrogen-bonding capacity due to fewer nitrogen atoms. The nitrile at the 3-position (vs. 4-position) modifies molecular dipole and π-stacking behavior .

Heterocyclic Ring Modifications

5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile (): Core Difference: Pyran (oxygen-containing six-membered ring) replaces pyrimidine. The acetyl and methyl groups add steric hindrance .

7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile (): Core Difference: Fused pyranopyrimidine system. Impact: Increased rigidity and planar structure enhance crystallinity. The ketone group at the 4-position introduces hydrogen-bonding sites absent in the target compound .

Physicochemical Properties

Melting Points and Stability
Compound Melting Point (°C) Key Substituents Reference
6-(Furan-3-yl)pyrimidine-4-carbonitrile Not reported Furan-3-yl, nitrile N/A
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile 222 Chlorophenyl, nitrile
2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile >240 Bromophenyl, diamino
6-(Furan-3-yl)pyridine-3-carbonitrile Not reported Furan-3-yl, nitrile

Analysis : The absence of melting point data for the target compound limits direct comparisons. However, halogenated analogs (e.g., 4h, 4k in ) exhibit higher melting points (>220°C), likely due to enhanced intermolecular interactions (halogen bonding, dipole-dipole) .

Spectroscopic Data
  • IR Spectroscopy :
    • Target compound: Expected C≡N stretch ~2200 cm⁻¹; furan C-O-C ~1250 cm⁻¹.
    • Analog (): C≡N at 2220 cm⁻¹; furan C-O-C at 1235 cm⁻¹ .
  • NMR Spectroscopy :
    • Pyrimidine protons in analogs (e.g., 4h, ) resonate at δ 7.5–8.5 ppm (aromatic), while nitrile carbons appear at ~115 ppm in ¹³C-NMR .

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